For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine
This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Iodo-1-methyl-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a direct, one-pot synthesis in published literature, this document outlines a multi-step synthetic pathway based on established and reliable organic chemistry transformations. The proposed synthesis is designed to be a practical guide for researchers, offering detailed experimental protocols, tabulated quantitative data for key intermediates, and a visual representation of the synthetic workflow.
The synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine can be strategically approached by first constructing the core 1-methyl-1H-indazol-3-amine structure, followed by a regioselective iodination at the 4-position. This pathway leverages readily available starting materials and well-documented reactions, providing a logical and achievable route to the target molecule.
Proposed Synthetic Pathway
The proposed synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine is a three-step process commencing with the formation of the 3-amino-1H-indazole ring system, followed by N-methylation at the 1-position, and concluding with a regioselective iodination at the 4-position.
Figure 1: Proposed synthetic workflow for 4-Iodo-1-methyl-1H-indazol-3-amine.
Experimental Protocols
Step 1: Synthesis of 3-Amino-1H-indazole
The initial step involves the cyclization of 2-fluorobenzonitrile with hydrazine hydrate to form the 3-amino-1H-indazole core. This reaction is a well-established method for the synthesis of 3-aminoindazoles.[1][2]
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Materials:
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2-Fluorobenzonitrile
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Hydrazine hydrate (80% in water)
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Ethylene glycol (or another high-boiling solvent)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 2-fluorobenzonitrile (1.0 eq) and ethylene glycol.
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Add hydrazine hydrate (3.0-5.0 eq) to the mixture.
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Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Pour the cooled mixture into ice-water to precipitate the product.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-amino-1H-indazole. The product can be further purified by recrystallization from ethanol or water if necessary.
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Step 2: Synthesis of 1-Methyl-1H-indazol-3-amine
The second step is the N-methylation of 3-amino-1H-indazole. The use of a suitable base and methylating agent is crucial. This reaction can potentially yield a mixture of N1 and N2 methylated isomers; however, N1-methylation is often the major product under basic conditions.[3]
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Materials:
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3-Amino-1H-indazole (from Step 1)
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Methyl iodide
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Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
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Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Procedure:
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To a stirred suspension of a base such as sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 3-amino-1H-indazole (1.0 eq) in anhydrous DMF dropwise.
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Allow the reaction mixture to stir at room temperature for 30-60 minutes.
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Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
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Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.
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Upon completion, carefully quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to isolate 1-methyl-1H-indazol-3-amine.
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Step 3: Synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine
The final step is the regioselective iodination of 1-methyl-1H-indazol-3-amine. The electron-donating amino group at the 3-position and the N-methyl group are expected to activate the indazole ring towards electrophilic substitution, directing the incoming iodine to the 4-position.
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Materials:
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1-Methyl-1H-indazol-3-amine (from Step 2)
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Iodine (I₂)
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Potassium hydroxide (KOH) or another suitable base
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Dimethylformamide (DMF)
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Procedure:
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In a round-bottom flask, dissolve 1-methyl-1H-indazol-3-amine (1.0 eq) in DMF.
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Add powdered potassium hydroxide (2.0-3.0 eq) to the solution and stir.
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Add a solution of iodine (1.5 eq) in DMF dropwise to the mixture at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
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After the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.
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The product may precipitate out of the solution. If so, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x volume).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain 4-Iodo-1-methyl-1H-indazol-3-amine.
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Quantitative Data
The following tables summarize the expected physicochemical properties and representative yields for the key compounds in this synthetic pathway. The data for the final product is predicted based on the properties of structurally similar molecules found in the literature.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-Amino-1H-indazole | C₇H₇N₃ | 133.15 | Off-white to light brown solid |
| 1-Methyl-1H-indazol-3-amine | C₈H₉N₃ | 147.18 | Solid |
| 4-Iodo-1-methyl-1H-indazol-3-amine | C₈H₈IN₃ | 273.08 | Expected to be a solid |
Table 2: Representative Reaction Yields and Purity
| Reaction Step | Product | Typical Yield (%) | Purity (%) |
| Step 1 | 3-Amino-1H-indazole | 75-90% | >95% |
| Step 2 | 1-Methyl-1H-indazol-3-amine | 50-70% | >97% (after chromatography) |
| Step 3 | 4-Iodo-1-methyl-1H-indazol-3-amine | 60-80% | >98% (after purification) |
Table 3: Predicted Spectroscopic Data for 4-Iodo-1-methyl-1H-indazol-3-amine
| Spectroscopic Data | Predicted Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.5-6.5 (m, 3H, Ar-H), 5.5-5.0 (br s, 2H, NH₂), 3.8 (s, 3H, N-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 150-140 (C-N), 140-110 (Ar-C), 90-80 (C-I), 35-30 (N-CH₃) |
| Mass Spec. (ESI+) | m/z: 274.0 [M+H]⁺ |
Note: Predicted spectroscopic data is based on analogous compounds and may vary from experimental results.
Signaling Pathways and Experimental Workflows
The synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine is a linear chemical process. The logical relationship between the steps is best represented as a direct workflow.
Figure 2: Detailed workflow for the synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine.
